5-(2-Ethoxyphenyl)-1H-1,2,4-triazole
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Overview
Description
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxybenzohydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Sodium borohydride in pyridine with a small amount of water.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Brominated derivatives: Formed during oxidation reactions.
Reduced triazole derivatives: Formed during reduction reactions.
Substituted triazoles: Formed during substitution reactions.
Scientific Research Applications
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: Used in the development of new materials with specific electronic and optical properties.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one
Uniqueness
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(2-ethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O/c1-2-14-9-6-4-3-5-8(9)10-11-7-12-13-10/h3-7H,2H2,1H3,(H,11,12,13) |
InChI Key |
PVYPDKWQWNAGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC=NN2 |
Origin of Product |
United States |
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